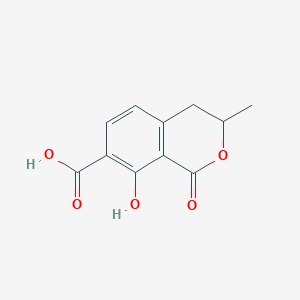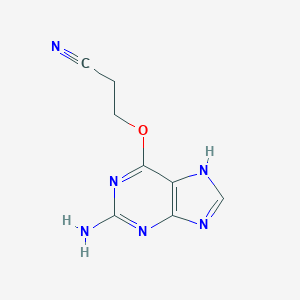![molecular formula C9H14O B044511 (E)-3-[(E)-prop-1-enyl]hex-4-en-2-one CAS No. 116454-35-4](/img/structure/B44511.png)
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one, commonly known as trans-β-farnesene, is a natural organic compound found in various plants and insects. It is a sesquiterpene hydrocarbon with a molecular formula of C15H24 and a molecular weight of 204.36 g/mol. This compound has gained attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of trans-β-farnesene is not fully understood, but it is believed to act on the nervous system of insects, leading to paralysis and death. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Trans-β-farnesene has been found to have various biochemical and physiological effects. In insects, it has been found to act as a pheromone to attract mates and as a warning signal to alert others of danger. In humans, it has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-β-farnesene has several advantages for lab experiments, including its natural origin, easy availability, and low toxicity. However, its instability and low solubility in water can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on trans-β-farnesene. These include further studies on its insecticidal properties and potential use as a natural insecticide, as well as studies on its anti-inflammatory and anti-cancer properties. Additionally, research can be done on the synthesis of trans-β-farnesene using biotransformation methods, which can be more environmentally friendly than chemical synthesis.
Synthesemethoden
Trans-β-farnesene can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of the compound from plants or insects that produce it. Chemical synthesis involves the use of synthetic methods to produce the compound. Biotransformation involves the use of microorganisms or enzymes to convert precursor compounds into trans-β-farnesene.
Wissenschaftliche Forschungsanwendungen
Trans-β-farnesene has been studied extensively for its potential applications in various fields. In agriculture, it has been found to have insecticidal properties and can be used as a natural insecticide to control pests. In the cosmetic industry, it has been used as a fragrance and flavoring agent due to its pleasant odor. In the pharmaceutical industry, it has been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
116454-35-4 |
|---|---|
Produktname |
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one |
InChI |
InChI=1S/C9H14O/c1-4-6-9(7-5-2)8(3)10/h4-7,9H,1-3H3/b6-4+,7-5+ |
InChI-Schlüssel |
OPWMNTIQHYFJLR-YDFGWWAZSA-N |
Isomerische SMILES |
C/C=C/C(C(=O)C)/C=C/C |
SMILES |
CC=CC(C=CC)C(=O)C |
Kanonische SMILES |
CC=CC(C=CC)C(=O)C |
Synonyme |
4-Hexen-2-one, 3-(1-propenyl)-, (E,E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



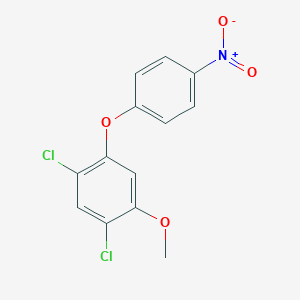
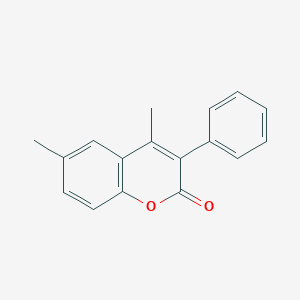
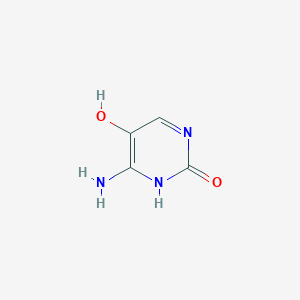
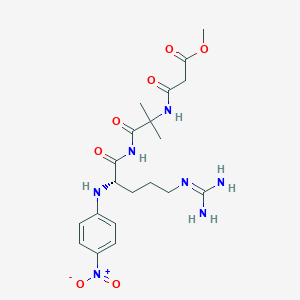
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
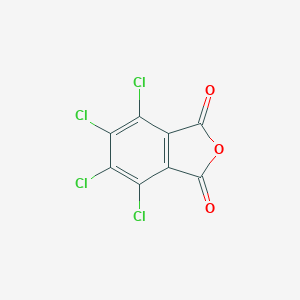
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
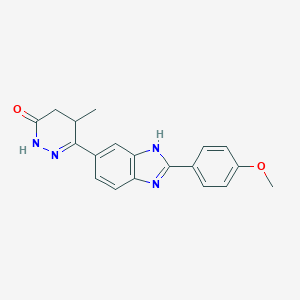
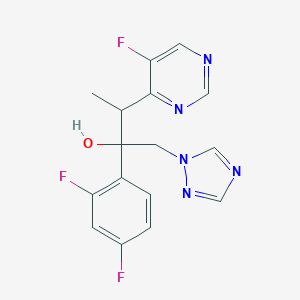

![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)

